Diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate
Overview
Description
Diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate is a cyclopropane derivative characterized by the presence of two cyano groups and two ester groups. This compound is notable for its structural complexity and the presence of multiple functional groups, making it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate typically involves a one-pot reaction of aromatic and aliphatic aldehydes with ethyl cyanoacetate and cyanogen bromide. This reaction is carried out under alkaline conditions and results in the formation of the desired cyclopropane derivative in excellent yields and short reaction times . The structures of the synthesized compounds are confirmed using IR, 1H NMR, and 13C NMR spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, amines, and oxidized compounds. These products are often characterized by their unique structural and functional properties, making them useful in further chemical synthesis and applications.
Scientific Research Applications
Diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.
Medicine: Research explores its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound is used in the production of materials with unique properties, such as polymers and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The cyano and ester groups play a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound’s effects are mediated through its ability to form stable intermediates and products that interact with biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,2-dicyano-3-alkyl/arylcyclopropane-1,2-dicarboxylate: Similar in structure but with different alkyl or aryl groups.
4,5-Dicyano-1,2,3-triazole: A nitrogen-rich compound with similar cyano groups but different ring structure.
1,2-Dimethylcyclopropane: A simpler cyclopropane derivative with only methyl groups.
Uniqueness
Diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate is unique due to its combination of cyano and ester groups on a cyclopropane ring. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
diethyl 1,2-dicyano-3,3-dimethylcyclopropane-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-5-18-9(16)12(7-14)11(3,4)13(12,8-15)10(17)19-6-2/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNHEJHKMBRNFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(C1(C#N)C(=O)OCC)(C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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